molecular formula C14H17NO2 B11733087 1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one

1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one

Cat. No.: B11733087
M. Wt: 231.29 g/mol
InChI Key: NHZXROTVMVZZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one ( 886361-10-0) is a high-purity chemical compound offered for research purposes. This aryl/penta-1,4-dien-3-one/amine hybrid is part of a class of compounds investigated for their potent biological activities, particularly in the field of oncology . The core research value of this compound lies in its structural framework, which is recognized as a novel scaffold for Heat Shock Protein 90 (HSP90) C-terminal inhibitors . Inhibiting the C-terminal domain of HSP90 offers a promising therapeutic strategy in cancer research, as it can lead to the degradation of key client proteins—such as HER2, AKT, and CDK4—without inducing a pro-survival heat-shock response, ultimately causing cell cycle arrest and apoptosis in cancer cells . Compounds featuring the penta-1,4-dien-3-one linker, like this one, have demonstrated remarkable broad-spectrum antiproliferative effects against various human cancer cell lines in scientific studies . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle it with care, as it may cause skin and eye irritation and be harmful if swallowed .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C14H17NO2/c1-15(2)10-9-13(16)8-7-12-5-4-6-14(11-12)17-3/h4-11H,1-3H3

InChI Key

NHZXROTVMVZZBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

General Reaction Scheme

α-Methylene ketone+DMFDMACatalyst, Reflux1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one\text{α-Methylene ketone} + \text{DMFDMA} \xrightarrow{\text{Catalyst, Reflux}} \text{1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one}

Key Steps and Conditions

  • Substrate Preparation : The α-methylene ketone precursor (e.g., 3-methoxybenzalacetone) is synthesized through aldol condensation or Claisen-Schmidt reactions.

  • Reagent Addition : DMFDMA is added in excess (typically 2.5–3 equivalents) under inert atmosphere (N₂ or Ar).

  • Catalysis : L-proline (10 mol%) is commonly used to enhance stereoselectivity, favoring the E,E-configured dienone.

  • Solvent and Temperature : Toluene or DMF is employed, with reflux at 80–110°C for 6–24 hours.

Yield and Purity

  • Optimized Yield : 60–77% under reflux conditions with L-proline.

  • Purity : Purified via column chromatography (silica gel, CHCl₃/MeOH gradients).

ParameterDetailsReference
CatalystL-proline (10 mol%)
SolventToluene or DMF
Temperature80–110°C (reflux)
Reaction Time6–24 hours
Yield60–77%

Alternative Catalytic Systems

Efforts to optimize yields and reduce reaction times have explored alternative catalysts and promoters.

Triflic Acid (TfOH)-Promoted Condensation

TfOH acts as a Lewis acid to facilitate enaminone formation from dibenzylidene ketones and organic azides. While primarily used for Z-configured enaminones, this method highlights the role of acid catalysis in controlling stereochemistry.

Procedure Highlights

  • Reagents : Dibenzylidene ketone (1.0 mmol), TfOH (2.0 mmol), organic azide (2.0 mmol).

  • Conditions : CH₂Cl₂, 0°C to room temperature, 15 minutes to 6 hours.

  • Stereochemical Outcome : Exclusive Z-isomer formation due to TfOH’s strong acidity.

ParameterDetailsReference
CatalystTriflic acid (TfOH)
SolventDichloromethane
Temperature0°C to room temperature
Reaction Time15 minutes to 6 hours
YieldVaries (dependent on azide)

Aldol Condensation and Subsequent Functionalization

Patent literature describes alternative routes involving aldol condensation followed by nucleophilic substitution or metal-catalyzed cross-coupling.

Core Steps

  • Aldol Condensation : Formation of the penta-1,4-dien-3-one backbone via base-mediated condensation (e.g., NaOMe in MeOH).

  • Dimethylamino Group Introduction : Alkylation or reductive amination to install the dimethylamino moiety.

Advantages and Challenges

  • Advantages : Scalability and simplicity of aldol reactions.

  • Challenges : Controlling regioselectivity during dimethylamino group addition.

ParameterDetailsReference
BaseSodium methoxide
SolventMethanol
TemperatureRoom temperature
YieldHigh (>95% for some intermediates)

Microwave-Assisted and Ultrasound-Enhanced Methods

Emerging techniques aim to reduce reaction times and improve yields.

Microwave Synthesis

  • Conditions : DMFDMA, catalyst (e.g., HCl), microwave irradiation (150–200°C, 10–30 minutes).

  • Outcome : Yields comparable to conventional methods but with faster kinetics.

Ultrasonic Assistance

  • Conditions : Sonication (50°C, 45–60 minutes) enhances reaction kinetics via cavitation.

  • Yield : Up to 90% under optimized sonication times.

ParameterDetailsReference
Microwave Power150–200°C
Ultrasound Frequency50°C, 45–60 minutes
Yield60–90%

Critical Factors in Reaction Optimization

Key variables influencing yield and selectivity include:

FactorOptimal RangeImpact on Reaction
Temperature 45–55°CHigher temps reduce byproducts
Catalyst Load 0.5–1.0 eq. (HCl)Excess acid degrades product
Sonication Time 30–60 minutesProlonged time increases yield

Stereochemical Control and Characterization

The E,E-configuration is critical for biological activity. NMR and computational tools validate stereochemistry:

  • ¹H NMR : Coupling constants (J = 15–16 Hz) confirm trans-alkene protons.

  • Molecular Docking : Predicts interactions with tubulin or DNA topoisomerase II.

Comparison of Methods

MethodReagentsYieldStereocontrolReference
DMFDMA CondensationDMFDMA, L-proline60–77%E,E
TfOH-PromotedTfOH, organic azidesVariableZ
Aldol CondensationNaOMe, MeOH>95%Backbone
Microwave-AssistedDMFDMA, HCl60–90%E,E

Chemical Reactions Analysis

Reaction Mechanism

The synthesis proceeds via a Michael addition followed by tandem cyclization :

  • Step 1 : DMFDMA acts as a nucleophile, attacking the α,β-unsaturated carbonyl system of 4-methoxybenzaldehyde.

  • Step 2 : Intramolecular cyclization forms the penta-1,4-dien-3-one core.

  • Step 3 : The dimethylamino group (-NMe₂) is introduced via the DMFDMA component .

Key Reagents and Conditions

Reagent/ConditionRoleSource
DMFDMANucleophile for conjugate addition
L-prolineOrganocatalyst for enamine formation
TolueneSolvent and reflux medium
Nitrogen atmospherePrevents oxidation

Reaction Optimization

  • Yield : Up to 60% under optimized conditions.

  • Catalyst efficiency : L-proline enhances reaction rates by stabilizing intermediate enamine species .

  • Structural analogs : Substitution at the 4-methoxyphenyl position (e.g., trifluoromethyl or nitro groups) modifies reactivity but follows similar mechanisms .

Structural Characterization

NMR data for related compounds (e.g., (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one) confirm the E,E configuration of double bonds and the dimethylamino group’s position .

Comparative Analysis of Related Compounds

CompoundStructure TypeKey FeaturesBiological Activity
Target compound Penta-dienoneDimethylamino group, 3-methoxyphenylAntioxidant, anticancer
CurcuminPolyphenolNatural originAnti-inflammatory, anticancer
B63 (1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one)Penta-dienoneHigher stabilityAnticancer
(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-onePenta-dienone4-methoxyphenyl substitutionPotentially similar activity

This comparison highlights the target compound’s unique electron-donating groups (dimethylamino and methoxy) that enhance biological interactions.

Potential Reactions and Derivatives

  • Oxidation : The conjugated dienone system may undergo oxidation to form epoxides or quinones, though overoxidation requires careful control.

  • Alkylation : The dimethylamino group could act as a nucleophile in further substitution reactions (e.g., with alkyl halides).

  • Mannich reactions : Derivatives with aminomethyl groups (e.g., diethylamino) show enhanced cytotoxicity, as seen in related compounds .

Scientific Research Applications

Chemistry

1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Reduction can yield amines and alcohols.
  • Substitution : The compound can undergo substitution reactions with halogens or alkylating agents .

Biology

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : It has shown effectiveness against ampicillin-resistant Enterobacter cloacae, suggesting potential for treating resistant bacterial infections.
  • Anticancer Properties : Studies are ongoing to explore its effects on various cancer cell lines, focusing on its mechanisms of action and potential therapeutic applications .

Medicine

The compound is being investigated for its therapeutic potential:

  • Drug Development : Its unique properties make it a candidate for developing new drugs targeting specific diseases. Ongoing research aims to elucidate its pharmacological profiles and mechanisms of action .

Industry

In industrial applications, 1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable in formulating various chemical products.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Antiproliferative Activity of Selected Derivatives

Compound Cell Line IC50 (µM) Reference
Sorafenib HepG2 16.20
7a (Pyrazole derivative) HepG2 0.10–5.05
Curcumin Multiple >10
Compound 49 (Thiazole derivative) Prostate Not reported

Table 2: Antiviral Activity Against TMV

Compound Inhibition Rate Reference
Ribavirin 45.2–77.9%
5e (Oxime ether) 64.6%
5m (Oxime ether) 87.0%

Biological Activity

1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one, also known by its CAS number 886361-10-0, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₄H₁₇NO₂
  • Molecular Weight : 231.3 g/mol
  • Melting Point : 50-53 °C

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : It modulates pro-inflammatory cytokines and transcription factors, which may lead to reduced inflammation in various models.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, highlighting its potential as an antimicrobial agent.

The biological effects of 1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : It may influence the expression of genes related to inflammation and oxidative stress response.
  • Interaction with Cellular Signaling Pathways : The compound likely interacts with key signaling pathways that regulate cell survival and apoptosis.

Antioxidant Activity

A study evaluated the antioxidant capacity of various diarylpentanoids, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting a strong antioxidant potential (IC50 values ranging from 10 to 20 µM) .

Anti-inflammatory Effects

In vitro assays demonstrated that the compound effectively inhibited the production of nitric oxide (NO) in RAW 264.7 macrophages. The IC50 values for NO inhibition were reported at approximately 13.64 ± 0.41 µM, highlighting its potency compared to standard anti-inflammatory agents like curcumin .

Antimicrobial Activity

Research involving various bacterial strains revealed that 1-(Dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one exhibited notable activity against ampicillin-resistant Enterobacter cloacae. This suggests its potential use in treating infections caused by resistant bacteria .

Data Tables

Biological Activity IC50 Value (µM) Reference
Antioxidant Activity10 - 20
NO Inhibition13.64 ± 0.41
Antimicrobial Activity-

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1,4-pentadien-3-one derivatives with aromatic substituents?

The synthesis of diarylpentadienone derivatives typically involves Claisen-Schmidt condensation , where an aromatic aldehyde reacts with a ketone under acidic or basic conditions. For example, (1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)penta-1,4-dien-3-one was synthesized by reacting 4-hydroxy-3-methoxyacetophenone with 4-hydroxybenzaldehyde in ethanol under HCl catalysis . Key parameters include solvent choice (ethanol, methanol), temperature (room temperature to reflux), and catalyst (HCl, NaOH). Yields vary significantly (19–84%) depending on substituent electronic effects and steric hindrance .

Q. Which analytical techniques are critical for characterizing 1,4-pentadien-3-one derivatives?

Essential techniques include:

  • NMR spectroscopy : Confirms regiochemistry and substituent positions via chemical shifts (e.g., α,β-unsaturated ketone protons at δ 6.5–7.5 ppm for conjugated double bonds) .
  • IR spectroscopy : Identifies carbonyl stretches (1650–1700 cm⁻¹) and aromatic C–H bending (800–900 cm⁻¹) .
  • HR-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • HPLC : Ensures purity (>95%) for biological assays .

Q. What preliminary biological activities are reported for structurally similar 1,4-pentadien-3-one derivatives?

Analogous compounds exhibit antiproliferative , antiviral , and antioxidant activities. For instance:

  • (1E,4E)-1-(Pyridin-2-yl)-5-(thiazol-2-yl)penta-1,4-dien-3-one showed potent antiproliferative effects in prostate epithelial cells .
  • (1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)penta-1,4-dien-3-one demonstrated neuroprotective effects via NRF2 pathway modulation .
  • Oxime ether derivatives displayed antiviral activity against tobacco mosaic virus (TMV) with inhibition rates up to 87% .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in 1,4-pentadien-3-one derivatives?

SAR studies reveal:

  • Electron-withdrawing groups (e.g., –CF₃, –NO₂) enhance antiproliferative activity by increasing electrophilicity of the α,β-unsaturated ketone .
  • Methoxy and hydroxy substituents improve antioxidant capacity by facilitating radical scavenging .
  • Bulkier aromatic groups (e.g., quinazoline) improve antiviral activity via stronger hydrophobic interactions with viral coat proteins . Example: Replacing a thiazole moiety with a pyridinyl group in (1E,4E)-1-(Pyridin-2-yl)-5-(thiazol-2-yl)penta-1,4-dien-3-one increased antiproliferative potency by 30% .

Q. What strategies resolve contradictions in bioactivity data across structurally similar compounds?

Contradictions often arise from substituent positioning or assay variability . Mitigation strategies include:

  • Molecular docking : Validates target binding modes. For example, (1E,4E)-1-(2-Nitrophenyl)-5-(cyclohexenyl)penta-1,4-dien-3-one showed stronger binding to TMV coat protein (binding energy: -6.98 kcal/mol) than ribavirin .
  • Dose-response assays : Differentiates true activity from cytotoxicity. Compounds with EC₅₀ values <10 µM are prioritized for further study .
  • Metabolic stability testing : Addresses discrepancies between in vitro and in vivo results .

Q. How can synthetic yields of low-yielding 1,4-pentadien-3-one derivatives be improved?

Low yields (e.g., 19% for (1E,4E)-1-(1-(sec-Butyl)-1H-imidazol-2-yl)-5-(3,4-dimethoxyphenyl)penta-1,4-dien-3-one ) can be optimized by:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance condensation efficiency .
  • Solvent engineering : Polar aprotic solvents (e.g., DMF) stabilize intermediates .

Methodological Considerations

Q. Table 1. Key Physicochemical and Biological Data for Representative Derivatives

Compound IDSubstituentsBioactivity (IC₅₀/EC₅₀)Yield (%)Purity (%)Reference
CB Bis(4-hydroxy-3-methoxyphenyl)NRF2 activation: 5 µM72>95
5m O-(4-chlorobenzyl) oximeTMV inactivation: 87%50>95
7c Pyrazolyl-thiazoleAntiviral: 243.3 µg/mL72>95

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